3-Phenoxybenzaldehyde

Vue d'ensemble

Description

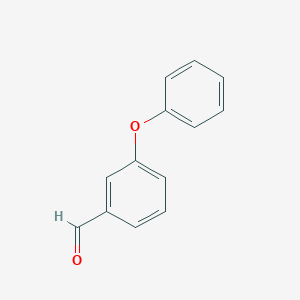

m-Phénoxybenzaldéhyde: est un composé organique de formule moléculaire C13H10O2 m-Phénoxybenzaldéhyde . Ce composé est caractérisé par un cycle benzénique substitué par un groupe phénoxy et un groupe aldéhyde en position méta. Il est un intermédiaire précieux dans la synthèse de divers produits chimiques, en particulier dans la production d'insecticides pyréthroïdes .

Mécanisme D'action

Target of Action

3-Phenoxybenzaldehyde is a synthetic compound that has been used in the synthesis of various pyrethroid pesticides It’s known that it’s a key intermediate in the synthesis of pyrethroid pesticides, which primarily target the nervous system of insects .

Mode of Action

It’s known to undergo reactions such as hydrogenation, catalyzed by au/pt bimetallic core/shell nanoparticles, to yield 3-phenoxyphenyl methanol . This suggests that it can interact with catalysts and participate in chemical reactions to form other compounds.

Biochemical Pathways

This compound is involved in the biodegradation pathways of pyrethroid pesticides. In the degradation of fenvalerate, a type of pyrethroid pesticide, this compound is produced as a main intermediate product . It’s also involved in the degradation of deltamethrin, another pyrethroid pesticide . In these pathways, this compound is further metabolized to other compounds, affecting downstream effects.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (169-1695 °C/11 mmHg) and density (1147 g/mL at 25 °C), suggest that it may have certain bioavailability characteristics .

Result of Action

As an intermediate in the degradation of pyrethroid pesticides, its formation and further metabolism can lead to the detoxification of these pesticides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation in the environment can be affected by the presence of certain microorganisms . Additionally, its physical and chemical properties suggest that it may be sensitive to conditions such as temperature and pressure .

Analyse Biochimique

Biochemical Properties

3-Phenoxybenzaldehyde has been shown to interact with various enzymes and proteins. For instance, it has been reported to undergo hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol . This suggests that this compound can interact with certain metal nanoparticles, potentially influencing their catalytic activities.

Cellular Effects

In terms of cellular effects, this compound and its metabolites have been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species, indicating the potential for immunotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is synthesized from 3-phenoxybenzoic acid, which is generated by the catalytic oxidation of 3-phenoxytoluene. This is followed by electrolytic reduction to obtain Phenoxybenzyl alcohol, and then selective oxidation with sodium hypochlorite to obtain this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that a co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 was able to degrade 94.25% of deltamethrin (a pyrethroid pesticide) and its metabolite this compound within 72 hours .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of chemical compounds can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of certain pyrethroid pesticides. For example, it is a metabolite in the degradation pathway of deltamethrin, a type of pyrethroid pesticide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Halogénation du m-Phénoxytoluène: Une méthode courante implique l'halogénation du m-phénoxytoluène dans un solvant inerte avec des initiateurs de radicaux libres ou une lumière forte pour produire des dérivés mono et dihalo.

Oxydation du m-Phénoxytoluène: Une autre méthode implique l'oxydation du m-phénoxytoluène en présence d'un système catalytique contenant des acétates de cobalt et de manganèse, ainsi que des promoteurs comme les ions bromure et zirconium.

Méthodes de production industrielle: La production industrielle du m-phénoxybenzaldéhyde suit généralement la voie d'oxydation en raison de son efficacité et de sa rentabilité. Le processus implique moins d'étapes, utilise des réactifs facilement disponibles et évite les processus à haut risque tels que l'oxydation et la réduction .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le m-phénoxybenzaldéhyde peut subir une oxydation pour former de l'acide m-phénoxybenzoïque.

Réduction: Il peut être réduit en alcool m-phénoxybenzylique.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe aldéhyde.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Des réactifs comme les réactifs de Grignard ou les composés organolithium peuvent être utilisés pour les réactions de substitution nucléophile.

Principaux produits formés:

Oxydation: Acide m-phénoxybenzoïque.

Réduction: Alcool m-phénoxybenzylique.

Substitution: Divers dérivés de benzaldéhyde substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le m-phénoxybenzaldéhyde a un large éventail d'applications en recherche scientifique:

Mécanisme d'action

Le mécanisme d'action du m-phénoxybenzaldéhyde implique son interaction avec diverses cibles moléculaires et voies:

Comparaison Avec Des Composés Similaires

Composés similaires:

Benzaldéhyde: Structure similaire mais sans le groupe phénoxy.

p-Phénoxybenzaldéhyde: Similaire mais avec le groupe phénoxy en position para.

o-Phénoxybenzaldéhyde: Similaire mais avec le groupe phénoxy en position ortho.

Unicité: Le m-phénoxybenzaldéhyde est unique en raison de son motif de substitution spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. Sa substitution méta le rend particulièrement précieux dans la synthèse d'insecticides pyréthroïdes, ce qui n'est pas aussi efficacement réalisé avec ses isomères ortho ou para .

Activité Biologique

3-Phenoxybenzaldehyde (3-PBD) is an organic compound that has garnered attention due to its biological activities and applications in various fields, particularly in environmental science and medicinal chemistry. This article explores the biological activity of 3-PBD, summarizing research findings, case studies, and relevant data.

This compound is characterized by its aromatic structure, which includes a phenoxy group attached to a benzaldehyde moiety. It can be synthesized through various methods, including the oxidation of 3-phenoxybenzyl alcohol using platinum catalysts under alkaline conditions . This synthesis method allows for high yields and selectivity towards 3-PBD.

Toxicity and Genotoxicity

Research has indicated that 3-PBD and its metabolites do not exhibit significant genotoxic properties. A study conducted by the European Food Safety Authority (EFSA) assessed the toxicity of metabolites common to pyrethroid compounds, concluding that 3-PBD does not raise concerns regarding genotoxicity or neurotoxicity, differing qualitatively and quantitatively from its parent compounds .

Electrochemical Detection

3-PBD has been identified as a biomarker for monitoring human exposure to pyrethroid pesticides. An electrochemical approach using laccase-modified electrodes demonstrated the potential for detecting 3-PBD through oxidation processes. The study revealed that the oxidation of 3-PBD could be used to track exposure levels effectively, highlighting its relevance in environmental monitoring .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 3-PBD. For instance, research into Schiff base complexes derived from 3-PBD showed promising antimicrobial activity against various bacterial strains. The molecular modeling and spectroscopic exploration indicated that these complexes could serve as potential antimicrobial agents .

Case Studies

- Environmental Impact Assessment : A study identified degradation products of pyrethroid insecticides, including 3-PBD, using gas chromatography-mass spectrometry (GC-MS). This analysis provided insights into the environmental persistence and potential contamination risks associated with these compounds .

- Pharmaceutical Applications : In the pharmaceutical industry, 3-PBD serves as an important intermediate in the synthesis of various therapeutic agents. Its role in biocatalysis for drug development has been documented, emphasizing its utility in creating complex organic molecules .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | Aromatic compound with a phenoxy group |

| Synthesis Method | Oxidation of 3-phenoxybenzyl alcohol |

| Toxicity | Non-genotoxic; lower toxicity than parent compounds |

| Detection Method | Electrochemical detection using laccase-modified electrodes |

| Antimicrobial Activity | Effective against various bacterial strains |

Propriétés

IUPAC Name |

3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGCTNJRREZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028005 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000164 [mmHg] | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39515-51-0 | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZI2173196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.